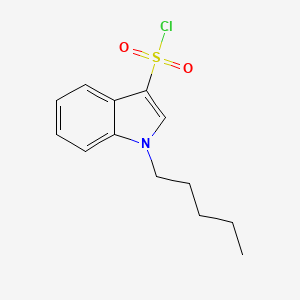

1-Pentyl-1H-indole-3-sulfonyl chloride

Description

1-Pentyl-1H-indole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative of indole, characterized by a pentyl (C₅H₁₁) substituent at the 1-position of the indole ring and a sulfonyl chloride (-SO₂Cl) group at the 3-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities into target molecules.

Key inferred properties:

- Molecular Formula: C₁₃H₁₆ClNO₂S (calculated based on indole core + substituents).

- Reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions, while the pentyl chain may enhance solubility in nonpolar solvents compared to shorter alkyl or aryl substituents.

- Applications: Likely serves as a precursor for sulfonamide-based pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C13H16ClNO2S |

|---|---|

Molecular Weight |

285.79 g/mol |

IUPAC Name |

1-pentylindole-3-sulfonyl chloride |

InChI |

InChI=1S/C13H16ClNO2S/c1-2-3-6-9-15-10-13(18(14,16)17)11-7-4-5-8-12(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3 |

InChI Key |

SQNRJIQDZNUFDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pentyl-1H-indole-3-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The resulting indole can then be functionalized with a pentyl group through N-alkylation reactions.

Chemical Reactions Analysis

1-Pentyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced indole derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.

Scientific Research Applications

1-Pentyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and modulation of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-pentyl-1H-indole-3-sulfonyl chloride with structurally related indole sulfonyl chlorides:

Structural and Functional Differences

Substituent Effects :

- The pentyl group (C₅H₁₁) is an electron-donating alkyl chain, which increases hydrophobicity and may enhance membrane permeability in bioactive molecules.

- The phenylsulfonyl group (C₆H₅SO₂) introduces steric bulk and electron-withdrawing effects, reducing reactivity toward electrophiles but stabilizing the sulfonyl chloride moiety .

- The methyl group (CH₃) offers minimal steric hindrance, favoring faster reaction kinetics in nucleophilic substitutions .

- Phenylsulfonyl derivative: Suited for creating bis-sulfonylated compounds or catalysts in ionic liquid-mediated reactions (e.g., transition metal catalysis) . Methyl derivative: A simpler scaffold for high-throughput derivatization in medicinal chemistry.

Stability and Handling

- All sulfonyl chlorides are moisture-sensitive and require inert storage conditions. The phenylsulfonyl variant’s higher molecular weight and dual sulfonyl groups may necessitate stricter temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.